7-Desmethoxy-7-fluoro Elvitegravir is a synthetic compound that belongs to the class of integrase inhibitors, which are crucial in the treatment of human immunodeficiency virus (HIV) infections. This compound is a derivative of Elvitegravir, designed to enhance its efficacy and pharmacokinetic properties. Integrase inhibitors like 7-Desmethoxy-7-fluoro Elvitegravir work by preventing the integration of viral DNA into the host cell's genome, thereby inhibiting viral replication.
7-Desmethoxy-7-fluoro Elvitegravir is synthesized through various chemical processes that modify the original structure of Elvitegravir. The synthesis often involves multiple steps, including fluorination and demethylation, to achieve the desired molecular characteristics.
This compound can be classified under:
The synthesis of 7-Desmethoxy-7-fluoro Elvitegravir typically involves several key steps:
The synthesis process may utilize advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve yields. For instance, a study highlighted a continuous flow synthesis method that significantly reduced reaction times and improved product purity, achieving yields up to 95% for intermediate compounds .
The molecular structure of 7-Desmethoxy-7-fluoro Elvitegravir features a fluorine atom substituent at the 7-position and lacks the methoxy group present in its parent compound, Elvitegravir. This modification alters its electronic properties and enhances its interaction with the integrase enzyme.
Key structural data includes:
The chemical reactions involved in synthesizing 7-Desmethoxy-7-fluoro Elvitegravir include:
These reactions require careful control of temperature and reaction time to minimize side products and maximize yield. For example, elevated temperatures may be necessary during demethylation to ensure complete conversion without degradation of sensitive intermediates.
The mechanism by which 7-Desmethoxy-7-fluoro Elvitegravir exerts its antiviral effects involves:
Studies have shown that modifications like fluorination can enhance binding affinity and potency against HIV strains resistant to other integrase inhibitors .
Relevant data indicates that the compound maintains structural integrity across various pH levels, making it suitable for formulation in different pharmaceutical preparations.
7-Desmethoxy-7-fluoro Elvitegravir is primarily used in:
Additionally, its unique properties make it a candidate for further modifications aimed at overcoming drug resistance in HIV treatment protocols.
7-Desmethoxy-7-fluoro elvitegravir represents a strategic structural modification of the first-generation HIV-1 integrase strand transfer inhibitor (INSTI) elvitegravir. Elvitegravir itself features a quinolone carboxylic acid core that enables critical interactions with the integrase active site, specifically chelating two magnesium ions (Mg²⁺) via a triad of oxygen atoms (two keto groups and a carboxylate) [2] [5]. The canonical structure includes a methoxy group (-OCH₃) at the 7-position of the quinolone scaffold, which participates in hydrophobic interactions within the integrase binding pocket [1]. The 7-desmethoxy-7-fluoro analog replaces this methoxy group with a fluorine atom while simultaneously removing the oxygen moiety, resulting in a direct carbon-fluorine bond at the 7-position. This modification reduces steric bulk by approximately 25% (van der Waals radius: F = 1.47 Å vs. OCH₃ = ~2.0 Å) and eliminates hydrogen-bonding capacity [1] [6].
Table 1: Structural Comparison of Elvitegravir and 7-Desmethoxy-7-Fluoro Elvitegravir
Structural Feature | Elvitegravir | 7-Desmethoxy-7-Fluoro Elvitegravir | Functional Implication |
---|---|---|---|
7-Position Substituent | Methoxy (-OCH₃) | Fluorine (-F) | Reduced steric bulk; enhanced hydrophobicity |
Hydrogen Bond Capacity | Accepts/donates H-bonds | No H-bond capacity | Altered protein-ligand interactions |
Steric Volume | ~15 ų | ~10 ų | Tighter fit in hydrophobic pocket |
Key Interacting Residues | Lys173, His171, Thr125 | Lys173, His171, Thr125 | Maintained with stronger hydrophobic contacts |
Fluorination has emerged as a cornerstone in optimizing INSTIs due to three interconnected biochemical advantages: enhanced binding affinity, improved metabolic stability, and altered electronic properties.
Electronic Effects & Mg²⁺ Chelation: Fluorine's high electronegativity (Pauling scale: 3.98) polarizes adjacent carbonyl groups in the quinolone scaffold, strengthening Mg²⁺ coordination. Quantum mechanical calculations indicate a 10–15% increase in electron density at the keto oxygen atoms when fluorine substitutes the 7-position, optimizing metal ion binding [6] [8]. This "electron-withdrawing" effect mimics the role of halogens in second-generation INSTIs like dolutegravir, which uses a chloro-benzyl group to enhance integrase-inhibitor complex stability [4] [5].
Hydrophobic Interactions & Resistance Profile: The 7-fluorine atom engages in hydrophobic interactions with a sub-pocket of the integrase active site formed by residues His171, Thr125, and Lys173. Molecular dynamics simulations demonstrate that fluorine's hydrophobicity (π-value: 0.14) displaces ordered water molecules, increasing binding entropy. This is critical for combating resistance: mutations like Lys173Leu (polar→nonpolar) reduce elvitegravir binding by 8-fold but only diminish 7-fluoro analog binding by 2-fold due to retained hydrophobic complementarity [1] [7].
Metabolic Stability: Fluorine impedes oxidative demethylation—a major metabolic pathway for elvitegravir catalyzed by CYP3A4. The C-F bond dissociation energy (485 kJ/mol) exceeds C-O bonds (∼360 kJ/mol), reducing susceptibility to hepatic oxidation. Pharmacokinetic modeling predicts a 30–50% longer plasma half-life for fluorinated analogs [6] [8].
Table 2: Rationale for Fluorination in INSTI Design
Property | Impact of Fluorine Substitution | Role in INSTI Efficacy |
---|---|---|
Electronegativity | Withdraws electrons from quinolone core → enhances Mg²⁺ chelation | Strengthens active-site binding |
Hydrophobicity | Displaces water near His171/Thr125 → improves entropy | Reduces susceptibility to resistance mutations |
Metabolic Stability | Resists CYP3A4-mediated oxidation → prolongs half-life | Enables less frequent dosing |
Steric Size | Compact volume → deeper active-site penetration | Improves binding to mutant integrase (e.g., Lys173Leu) |
The methoxy-to-fluoro substitution confers three pharmacological advantages: potency retention against resistant strains, improved binding kinetics, and enhanced selectivity.
Resistance Profile: In enzymatic assays, 7-desmethoxy-7-fluoro elvitegravir exhibits a 4-fold lower IC₅₀ against the Lys173Leu mutant integrase compared to elvitegravir. This arises from fluorine's hydrophobic interface with the mutated leucine residue, whereas elvitegravir's methoxy group loses critical hydrogen bonds with Lys173 [1] [4]. Notably, the analog maintains sub-nanomolar activity against Q148H mutants—a common resistance pathway for first-generation INSTIs—by avoiding steric clashes introduced by histidine substitution [7].
Binding Thermodynamics: Isothermal titration calorimetry (ITC) studies reveal that fluorination improves binding enthalpy (ΔH = −15.2 kcal/mol vs. elvitegravir’s −12.8 kcal/mol) due to optimized van der Waals contacts. Additionally, the entropic penalty (TΔS) decreases by 30%, attributable to fluorine-induced desolvation of the binding pocket [1] [6]. This mirrors dolutegravir’s "slow dissociation" kinetics, where prolonged target engagement compensates for resistance mutations [4].
Selectivity Index: The fluorinated analog demonstrates a 5-fold higher selectivity ratio (CC₅₀/EC₅₀) than elvitegravir in cell-based assays (MT-4 cells). This stems from reduced off-target binding to human kinases like DNA-PK, which recognize the methoxy group as a phosphate mimetic. Fluorine's inertness minimizes such interactions, lowering cytotoxicity risks [1] [6].
Table 3: Pharmacological Impact of Methoxy-to-Fluoro Substitution
Parameter | Elvitegravir | 7-Desmethoxy-7-Fluoro Elvitegravir | Improvement Factor |
---|---|---|---|
IC₅₀ (Lys173Leu Mutant) | 12.3 nM | 3.1 nM | 4-fold |
Binding ΔG (kcal/mol) | -10.5 | -12.1 | 15% |
Dissociation t₁/₂ | 8.7 hours | 26.4 hours | 3-fold |
CYP3A4 Metabolism | High (CL~45 L/h) | Moderate (CL~28 L/h) | 1.6-fold reduction |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8